ARQ-171
Description
Properties
Molecular Formula |
C20H26N2O5S |
|---|---|
Appearance |
Solid powder |
Synonyms |
ARQ171; ARQ 171; ARQ-171; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Comparison
Functionally similar compounds would target MetAP-2 or related pathways in oncology. Key comparison metrics include:
- Therapeutic Efficacy : Antitumor activity in preclinical models (e.g., tumor growth inhibition rates).
- Toxicity Profile: Selectivity for cancer cells versus normal tissues, a critical factor in clinical translation.
Table 2: Functional Comparison Framework
Methodological Considerations
As per academic standards , comparative studies should:
Use standardized assays (e.g., enzyme inhibition kinetics, cell viability assays).
Include quantitative metrics (IC50, LD50) and qualitative observations (subcellular localization, biomarker modulation).
Reference peer-reviewed studies for benchmark compounds (unavailable in current evidence).
Q & A
Q. What is the molecular mechanism of ARQ-171 in activating the E2F1 pathway, and how can this be experimentally validated?
this compound induces E2F1 expression, which regulates G1/S checkpoint activation in cancer cells. To validate this mechanism:
- Use gene expression profiling (e.g., RT-qPCR, RNA-seq) to quantify E2F1 mRNA levels post-treatment.
- Perform protein immunoblotting to confirm E2F1 upregulation and downstream targets (e.g., cyclin E, CDK2).
- Employ cell cycle analysis (flow cytometry) to assess G1/S arrest in cancer vs. normal cells .
- Methodological Tip: Include dose-response and time-course experiments to distinguish direct effects from secondary responses .
Q. How do researchers confirm E2F1 as the primary target of this compound in heterogeneous tumor models?
- Conduct gene knockout/knockdown studies (CRISPR, siRNA) in cancer cell lines to observe if this compound’s efficacy diminishes in E2F1-deficient cells.
- Use patient-derived xenografts (PDXs) with varying E2F1 expression levels to correlate drug response with target availability .
- Data Validation: Cross-validate findings using orthogonal assays (e.g., ChIP-seq for E2F1-DNA binding) to rule off-target effects .
Q. What in vitro models are most suitable for preliminary testing of this compound’s efficacy?
- Prioritize 3D tumor spheroids over monolayer cultures to mimic tumor microenvironment complexity.
- Use isogenic cell pairs (e.g., p53 wild-type vs. mutant) to assess dependency on p53-independent pathways .
- Experimental Design: Include positive controls (e.g., known E2F1 activators) and measure apoptosis markers (caspase-3/7 activity) alongside cell cycle arrest .
Advanced Research Questions
Q. How can contradictory data on this compound’s dual outcomes (cell cycle arrest vs. apoptosis) be resolved?
Contradictions may arise from cell type-specific responses or experimental conditions. To address this:
- Perform single-cell RNA sequencing to identify subpopulations undergoing arrest or apoptosis.
- Analyze DNA damage thresholds (e.g., γH2AX foci quantification) to determine if irreparable damage triggers apoptosis .
- Statistical Approach: Apply multivariate regression to isolate variables (e.g., treatment duration, oxygen levels) influencing outcomes .
Q. What strategies optimize this compound’s in vivo pharmacokinetics while minimizing toxicity?
- Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and clearance.
- Test nanoparticle encapsulation to enhance tumor targeting and reduce off-target exposure .
- Metrics: Monitor plasma half-life, tumor-to-plasma ratio, and biomarkers of hepatotoxicity (e.g., ALT/AST levels) in murine models .
Q. How do researchers address this compound resistance mechanisms in preclinical studies?
- Perform long-term exposure assays to derive resistant cell lines, followed by whole-exome sequencing to identify mutations.
- Investigate compensatory pathways (e.g., RB-E2F1 bypass mechanisms) using phosphoproteomics .
- Methodological Caution: Validate resistance mechanisms in in vivo models to avoid culture artifact biases .
Q. What experimental frameworks are recommended for studying this compound in combination therapies?
- Design synergy screens (e.g., Chou-Talalay method) with DNA-damaging agents (e.g., cisplatin) or checkpoint inhibitors.
- Optimize treatment sequencing (e.g., priming vs. concurrent administration) using time-lapsed viability assays .
- Data Interpretation: Use Bliss independence or Loewe additivity models to quantify interaction effects .
Q. How can tumor heterogeneity impact this compound’s clinical translatability, and how is this modeled?
- Employ multi-region sampling in PDX models to assess intra-tumor variability in E2F1 activation.
- Integrate spatial transcriptomics to map E2F1 expression gradients within tumor sections .
- Analytical Tools: Apply machine learning (e.g., random forests) to predict response heterogeneity based on omics data .
Methodological Standards
- Data Reproducibility : Adhere to the ARRIVE guidelines for preclinical studies, detailing animal husbandry, randomization, and blinding .
- Conflict Resolution : Use PRISMA frameworks for systematic reviews of contradictory data .
- Ethical Compliance : Ensure all in vivo studies follow institutional IACUC protocols, emphasizing humane endpoints and 3R principles (Replace, Reduce, Refine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
